Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate
Description
Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an aminoethyl group, and a methyl group attached to a benzene ring
Properties
IUPAC Name |
tert-butyl 3-(1-aminoethyl)-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-6-7-11(8-12(9)10(2)15)13(16)17-14(3,4)5/h6-8,10H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHINGTNNNCIYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-aminoethyl)-4-methylbenzoate typically involves the esterification of 3-(1-aminoethyl)-4-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new carbon-nitrogen bonds, leading to various substituted derivatives.
Scientific Research Applications
Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-aminoethyl)-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active aminoethylbenzoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate
Uniqueness
Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate is unique due to the presence of both an aminoethyl group and a methyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
